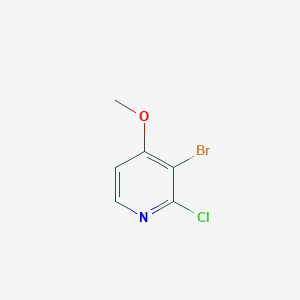

3-Bromo-2-chloro-4-methoxypyridine

Übersicht

Beschreibung

3-Bromo-2-chloro-4-methoxypyridine is an important organic synthesis intermediate and medical intermediate . It can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-4-methoxypyridine involves various methods. One such method is mentioned in a patent . Another method involves the use of (3-Bromo-2-methoxypyridin-4-yl)boronic acid as a building block for the synthesis of novel heterocyclic compounds.Molecular Structure Analysis

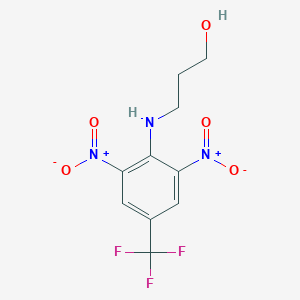

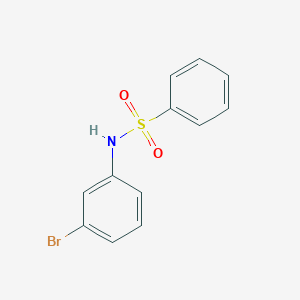

The molecular formula of 3-Bromo-2-chloro-4-methoxypyridine is C6H5BrClNO . The molecular weight is 222.47 g/mol . The InChI code is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 .Chemical Reactions Analysis

3-Bromo-2-chloro-4-methoxypyridine can participate in various coupling reactions to create complex molecules. It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chloro-4-methoxypyridine include a molecular weight of 222.47 g/mol , a topological polar surface area of 22.1 Ų , and a rotatable bond count of 1 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

As a Precursor for Pyridyne Formation

3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor. This precursor, through halogen-metal exchange, reacts regioselectively with various furans (Walters, Carter, & Banerjee, 1992).

In Halogen Atom Migration Studies

Studies have shown that 3-bromo-2,4-dihydroxypyridine, when chlorinated, leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This reveals interesting insights into halogen atom migration in such compounds (Hertog & Schogt, 2010).

In Studying Lithiation Pathways

Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides used 3-Bromo-2-chloro-4-methoxypyridine to understand the critical availability of H-6 and H-3 protons in the pyridine nucleus for C-3 lithiation (Gros, Choppin, & Fort, 2003).

In Amination Reactions and Rearrangements

3-Bromo-2-chloro-4-methoxypyridine plays a role in amination reactions and rearrangements. For example, 3-chloro and 4-chloropyridine are converted into amino pyridines, suggesting the involvement of pyridyne intermediates in these processes (Pieterse & Hertog, 2010).

In Synthesizing Physiologically Active Compounds

The compound has been used in the synthesis of 3-halopyrroles, which are potential physiologically active compounds in agrochemistry and pharmaceutical sciences (Kimpe, Tehrani, Stevens, & Cooman, 1997).

In Nitration Reactions

The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide has been studied using 3-bromo-5-methoxypyridine-N-oxide, providing insights into the formation of nitro derivatives (Hertog, Ammers, & Schukking, 2010).

In Microbiological Activity Studies

3-Bromo-2-chloro-4-methoxypyridine derivatives have been synthesized and tested for their bacteriostatic or tuberculostatic activity, demonstrating their potential in microbiological applications (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).

In Synthesis of Schiff Base Compounds

It has been used in the synthesis of new Schiff base compounds, which are significant in the study of antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

In Synthesis of Ionic Salts for Nonlinear Optics

The compound has been involved in the preparation of ionic salts with potential applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Safety And Hazards

Zukünftige Richtungen

3-Bromo-2-chloro-4-methoxypyridine can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. It can be widely used in laboratory research and development process and chemical production process .

Relevant Papers The relevant papers retrieved do not provide additional information on 3-Bromo-2-chloro-4-methoxypyridine .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWAYKQILUYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439622 | |

| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4-methoxypyridine | |

CAS RN |

144584-29-2 | |

| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)

![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)